molecular formula C12H12O2 B12912113 3-Methoxy-2-methyl-4-phenylfuran CAS No. 61186-79-6

3-Methoxy-2-methyl-4-phenylfuran

Cat. No.: B12912113
CAS No.: 61186-79-6
M. Wt: 188.22 g/mol
InChI Key: UNTKCMSFAGKMKZ-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-4-phenylfuran: is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-4-phenylfuran typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as phenylacetic acid, methanol, and methyl iodide.

    Formation of Intermediates: The initial step involves the esterification of phenylacetic acid with methanol to form methyl phenylacetate. This is followed by the methylation of the ester using methyl iodide to produce methyl 2-methylphenylacetate.

    Cyclization: The key step in the synthesis is the cyclization of methyl 2-methylphenylacetate to form the furan ring. This can be achieved through various cyclization methods, including acid-catalyzed cyclization or using specific catalysts under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-4-phenylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives. Substitution reactions result in various substituted furans with different functional groups.

Scientific Research Applications

3-Methoxy-2-methyl-4-phenylfuran has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of diseases where furan derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Methoxy-2-methyl-4-phenylfuran exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-phenylfuran: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-Methoxy-4-phenylfuran: Similar structure but different substitution pattern, leading to variations in chemical properties.

    2-Methyl-4-phenylfuran: Similar but without the methoxy group, which can influence its chemical behavior and applications.

Uniqueness

3-Methoxy-2-methyl-4-phenylfuran is unique due to the presence of both methoxy and methyl groups on the furan ring, along with a phenyl substituent. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

61186-79-6

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3-methoxy-2-methyl-4-phenylfuran

InChI

InChI=1S/C12H12O2/c1-9-12(13-2)11(8-14-9)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

UNTKCMSFAGKMKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CO1)C2=CC=CC=C2)OC

Origin of Product

United States

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